molecular formula C8H8BBrF3K B6337370 Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate CAS No. 1189097-38-8

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate

Cat. No.: B6337370
CAS No.: 1189097-38-8
M. Wt: 290.96 g/mol
InChI Key: MYQAEUXTARFQLL-UHFFFAOYSA-N
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Description

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is a boron-containing chemical compound widely used in chemical research and industry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in Suzuki–Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate, also known as KBBF, is a boron-containing chemical compound. It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of KBBF are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, KBBF interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by KBBF . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Result of Action

The result of KBBF’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of KBBF can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency of the reaction . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired trifluoroborate salt .

Industrial Production Methods: Industrial production of potassium trifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-chlorophenyl)trifluoroborate

Comparison: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to other trifluoroborates, it offers distinct advantages in terms of stability and compatibility with various reaction conditions .

Properties

IUPAC Name

potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAEUXTARFQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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